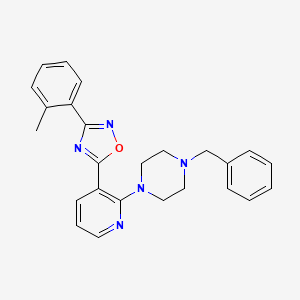
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-TFA is a small molecule that has shown promising results in various preclinical studies, indicating its potential use in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of diseases. It has also been found to regulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in the body, which are known to play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and side effects associated with high concentrations of other compounds. However, the complex synthesis process of this compound can be a limitation, as it requires expertise in organic chemistry and may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N-methyl-3-nitrobenzamide followed by reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with trifluoroacetic acid to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-18-15(9-13)10-16(19(23)21-18)12-22(2)20(24)14-5-4-6-17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTWPMYCDGIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

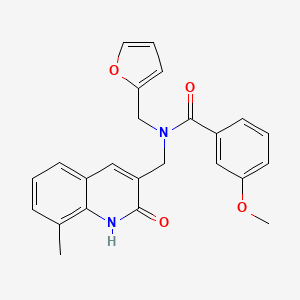
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


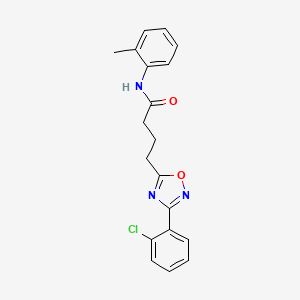
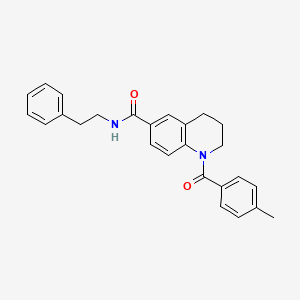
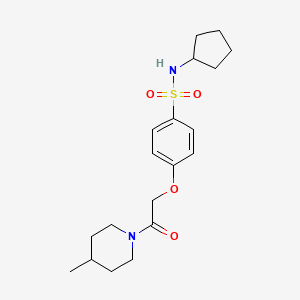

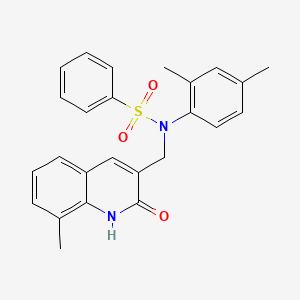
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
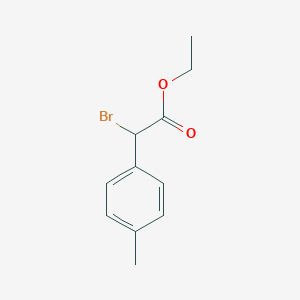

![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
